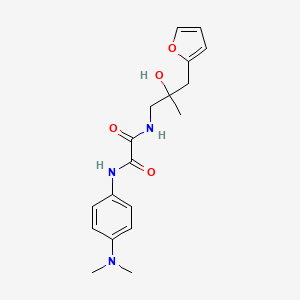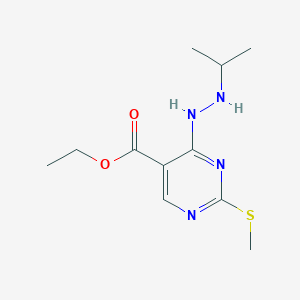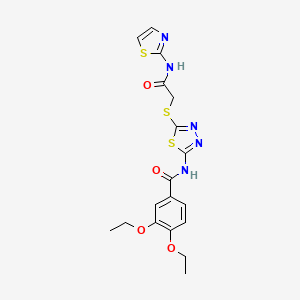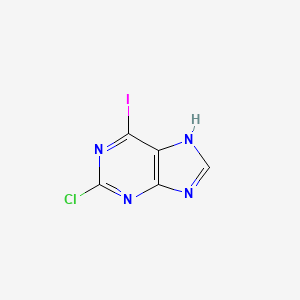![molecular formula C15H10ClFN4OS2 B2372468 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215612-87-5](/img/structure/B2372468.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a thieno ring, a triazolo ring, and a pyrimidinone ring . The molecule also contains a chloro and a fluoro substituent attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests a fairly rigid structure. The chloro and fluoro substituents on the benzyl group could potentially influence the molecule’s reactivity and properties . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and overall structure. The presence of a thioether (sulfur-containing) group could make the molecule susceptible to oxidation . The triazolo and pyrimidinone rings could also participate in various reactions . Further studies would be needed to fully understand the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase the compound’s stability and lipophilicity . The compound’s thermal stability, density, and other properties could be determined using various analytical techniques .Scientific Research Applications
Antimicrobial Activities
- Antimicrobial Properties : Several studies have investigated the antimicrobial activities of derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. Compounds synthesized from similar structures have demonstrated effectiveness against bacterial and fungal species. This includes new thieno and furopyrimidine derivatives exhibiting antimicrobial activity (Hossain & Bhuiyan, 2009). Additionally, other related compounds have shown moderate effects against bacterial and fungal species (Gomha, 2009).
Anticonvulsant and Antidepressant Activities
- Anticonvulsant and Antidepressant Effects : Some derivatives of this chemical structure have been found to exhibit potential anticonvulsant and antidepressant activities. For example, a study on pyrido[2,3-d]pyrimidine derivatives showed significant anticonvulsant and antidepressant properties in animal models (Zhang et al., 2016). Another study on similar derivatives revealed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential in treating seizure disorders (Wang et al., 2015).
Anti-inflammatory Activity
- Anti-inflammatory Potential : Research has also explored the anti-inflammatory properties of compounds with similar molecular structures. One study demonstrated that certain derivatives exhibited significant anti-inflammatory activity, outperforming reference drugs in some tests (Pan et al., 2015).
Antitumor and Antimicrobial Potentials
- Antitumor and Antimicrobial Capabilities : Various studies have indicated the potential of these compounds in antitumor and antimicrobial applications. For instance, certain derivatives were found to have effects against human breast cell lines and liver carcinoma cell lines, as well as antimicrobial properties (Riyadh, 2011).
Synthesis and Structural Analysis
- Synthetic Techniques and Structural Elucidation : The synthesis of these compounds involves various techniques, including one-pot synthesis and cyclocondensation reactions. Studies have also performed structural elucidation and spectroscopic characterization, contributing to a better understanding of these compounds' properties (Joe et al., 2008), (Gomha et al., 2018).
Safety and Hazards
As with any chemical compound, handling this molecule would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . It’s always important to refer to the compound’s Safety Data Sheet (SDS) for detailed safety information .
Properties
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPETURFXPGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)
![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)



![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)

